molecular formula C15H18N2O3 B1398581 Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 1053656-23-7

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No. B1398581
M. Wt: 274.31 g/mol
InChI Key: XFXHASOSRKYQOF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 377.9±35.0 °C . The predicted density is 1.119±0.06 g/cm3 . The predicted pKa is -3.81±0.25 .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored microwave-assisted synthesis involving Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and derivatives for antimicrobial, antilipase, and antiurease activities. This research highlights the compound's utility in generating derivatives with potential therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Enzymatic C-Demethylation in Drug Metabolism

Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, highlighting the metabolic pathways and identifying a C-demethylated metabolite. This study showcases the application in drug metabolism and pharmacokinetics research (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Building Blocks in Medicinal Chemistry

Jakopin (2018) presented a straightforward route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, highlighting its role as a versatile building block in medicinal chemistry. The study emphasizes the potential for integrating these derivatives into biologically relevant molecules, underlining the compound's significance in drug design and discovery (Jakopin, 2018).

Novel Indole Based Hybrid Oxadiazole Scaffolds

Nazir et al. (2018) synthesized and evaluated indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. This work not only contributes to the field of medicinal chemistry but also provides insights into the design of new therapeutic agents targeting specific enzymatic pathways (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Thermolysis for 1,3,4-Oxadiazole Core Synthesis

Erhardt, Mohr, and Kirsch (2016) explored the thermolysis of geminal diazides derived from acylacetate compounds, demonstrating an efficient method for constructing the 1,3,4-oxadiazole core. This synthetic approach is valuable for developing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Erhardt, Mohr, & Kirsch, 2016).

Safety And Hazards

The safety information available indicates that Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

1,2,4-oxadiazoles, such as Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate, have been synthesized as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction for future research .

properties

IUPAC Name

ethyl 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-19-14(18)12-16-13(20-17-12)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHASOSRKYQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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